3-(Cyclopentylmethyl)-1,2-oxazol-5-amine

Beschreibung

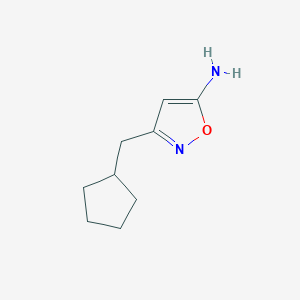

3-(Cyclopentylmethyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a cyclopentylmethyl group and at position 5 with an amine. The cyclopentylmethyl group imparts significant lipophilicity, influencing its physicochemical and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

3-(cyclopentylmethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)5-7-3-1-2-4-7/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITUTJRMEQASIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Cyclopentylmethyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its biological significance. The cyclopentylmethyl group contributes to its lipophilicity and potential interaction with biological membranes.

Research indicates that this compound interacts with various molecular targets:

- Fatty Acid Synthase (FASN) Inhibition : This compound has been identified as an inhibitor of FASN, a critical enzyme involved in lipid metabolism. Inhibition of FASN can lead to reduced lipogenesis and has implications for cancer therapy, particularly in cancers that exhibit high metabolic activity due to altered lipid metabolism .

- Cell Signaling Pathways : The compound may influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can alter gene expression related to cell proliferation and apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| FASN Inhibition | Prevents fatty acid synthesis | Potential anti-cancer agent |

| Modulation of Kinases | Alters signaling pathways affecting cell growth | Implications in metabolic disorders |

| Cytotoxicity | Induces apoptosis in cancer cells | Use in targeted cancer therapies |

Case Studies and Research Findings

- In vitro Studies : In laboratory settings, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies demonstrated significant reductions in cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) cells at concentrations above 50 μM .

- Animal Models : Animal studies have indicated that administration of the compound leads to decreased tumor growth rates in xenograft models. These findings support its potential as a therapeutic agent in oncology .

- Metabolic Effects : The inhibition of FASN has been linked to beneficial metabolic effects in animal models, including reduced food intake and weight loss, suggesting a dual role in both metabolic regulation and cancer therapy .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Cyclopentylmethyl)-1,2-oxazol-5-amine features a five-membered heterocyclic structure containing nitrogen and oxygen. The cyclopentylmethyl substituent influences its chemical reactivity and biological activity, making it a unique candidate for pharmaceutical applications.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit the activity of fatty acid synthase (FASN), an enzyme critical for lipid metabolism. FASN inhibitors have shown promise in treating various cancers by inducing apoptosis in cancer cells and slowing tumor growth in preclinical models . The inhibition of FASN is particularly relevant in metabolic diseases where lipid accumulation is a concern.

Acne Treatment

The role of FASN in sebum production links this compound to potential treatments for acne. By inhibiting FASN activity, it may reduce lipid overproduction in sebaceous glands, addressing the underlying causes of acne . This application highlights the compound's relevance in dermatological therapies.

Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties. These characteristics expand its potential applications beyond oncology to include infectious disease management and inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Potential Applications |

|---|---|---|

| 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine | Cyclopropyl group | Anticancer research |

| 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine | Cyclohexyl group | Lipid metabolism studies |

| 3-(Cyclobutylmethyl)-1,2-oxazol-5-amine | Cyclobutyl group | Antimicrobial activity |

This table illustrates how variations in the substituent groups can influence the biological activity and potential applications of oxazole derivatives.

Case Studies and Research Findings

Several studies have documented the effects of compounds related to this compound:

- FASN Inhibition in Cancer Cells : A study demonstrated that specific inhibitors could significantly reduce cell proliferation in cancer models by targeting FASN pathways .

- Dermatological Applications : Research has indicated that compounds inhibiting sebum production may provide new avenues for acne treatment by targeting lipid synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural Attributes :

- Molecular Formula : Inferred as C₉H₁₄N₂O (calculated based on substituents).

- Substituent : Cyclopentylmethyl (C₆H₁₁), a cycloaliphatic group enhancing membrane permeability.

- Synthetic Accessibility : Likely synthesized via alkylation or coupling reactions, though commercial availability is discontinued .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Cyclopentylmethyl)-1,2-oxazol-5-amine with key analogues:

Key Observations :

- Lipophilicity : The cyclopentylmethyl variant exhibits higher lipophilicity than polar derivatives (e.g., methoxyphenyl) but lower than halogenated aromatics due to reduced molecular weight .

- Synthetic Complexity : Halogenated and heteroaromatic derivatives (e.g., thiophene, bromopyridyl) require cross-coupling or regioselective synthesis, while alkylated analogues (e.g., isopropyl) are more straightforward .

Q & A

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 8.21, 10.54, 12.73 |

| β (°) | 105.3 |

| R₁ (all data) | 0.042 |

| H-bond interactions | N1–H1···O1 (2.89 Å, 167°) |

Q. Table 2. Optimized Reaction Conditions for Synthesis

| Condition | Optimal Range |

|---|---|

| Temperature | 70°C |

| Solvent | Acetonitrile |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Based on thiol-mediated substitution protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.